1-{2h,3h,4h,5h-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one
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Overview
Description
1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one is a heterocyclic compound that features a unique structure combining pyridine and oxazepine rings
Preparation Methods
The synthesis of 1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine: This compound shares a similar core structure but differs in its functional groups and reactivity.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with potential biological activity, but with a different ring system and properties.
Properties
IUPAC Name |
1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-10(14)13-6-7-15-11-9(8-13)4-3-5-12-11/h2-5H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQADFLAWKWBYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2=C(C1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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